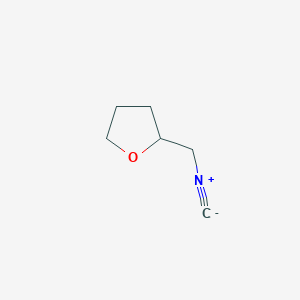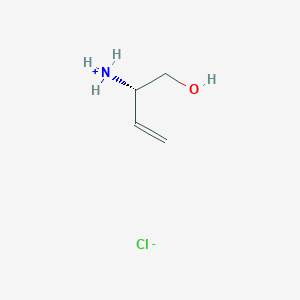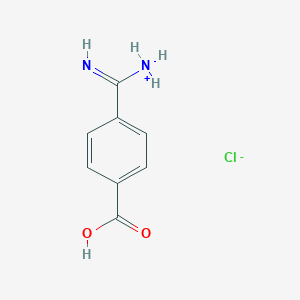
4,4-Dimethylpiperidinium chloride
説明
4,4-Dimethylpiperidinium chloride is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66164 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4,4-dimethylpiperidinium chloride involves several steps . One method involves the reaction of 4-fluorobenzonitrile with 4,4-dimethylpiperidine hydrochloride to yield 4-(4,4-dimethylpiperidin-1-yl)benzonitrile .Molecular Structure Analysis
The molecular structure of 4,4-Dimethylpiperidinium chloride consists of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom .Physical And Chemical Properties Analysis
4,4-Dimethylpiperidinium chloride has a melting point of 227-228℃ . It is stored in an inert atmosphere at room temperature . The compound is classified as dangerous, with the hazard statement "H330 Fatal if inhaled" .科学的研究の応用
Mepiquat Chloride (MC), a derivative of 4,4-Dimethylpiperidinium chloride, in Cotton Cultivation : MC is extensively used to regulate vegetative growth in cotton. It inhibits leaf expansion, reduces leaf diffuse resistance and photosynthetic rates, impacting the carbon and water economies of cotton plants (Fernández, Cothren, & McInnes, 1992).
Impact on Biomass Partitioning : MC affects biomass partitioning in cotton by inhibiting the growth of branches and stems and promoting the growth of fine roots. It leads to a more compact canopy structure and may induce water-conservative behavior (Fernández, Cothren, & McInnes, 1991).
Variable Yield Responses to MC : The use of MC in cotton has shown erratic yield responses, likely due to challenges in choosing the proper rate and timing of application. A model was developed to predict the effect of MC on plant growth parameters, providing a tool for optimal chemical use (Reddy et al., 1995).
Role in Drought Resistance : MC has been found to increase drought resistance in cotton seedlings by accelerating root growth, enhancing water absorption, and improving seedling survival under water-stressed conditions (Xu & Taylor, 1992).
Effect on Photosynthesis and Growth : MC impacts photosynthesis and growth in cotton, reducing plant height, leaf area, and net photosynthetic rates. It also affects chlorophyll content and the activity of RuBP carboxylase (Reddy, Reddy, & Hodges, 1996).
Use in Chemical Male Flower Thinning in Walnut : In addition to cotton, it has been studied for its effects on thinning walnut male flowers, showing significant effectiveness (Duan Ze-min, 2005).
Polyelectrolyte Behavior : Studies on poly(methylene N,N-dimethylpiperidinium chloride) in various solutions have provided insights into the behavior of these compounds in different environments, including their viscometric properties and macromolecular characteristics (Ioan et al., 1977).
Safety and Hazards
The safety data sheet for 4,4-Dimethylpiperidinium chloride indicates that it is fatal if inhaled . In case of inhalation, the victim should be moved into fresh air, and if breathing is difficult, oxygen should be given . If the victim is not breathing, artificial respiration should be given, and a doctor should be consulted immediately .
特性
IUPAC Name |
4,4-dimethylpiperidin-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2)3-5-8-6-4-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQCRVHZMQHQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC[NH2+]CC1)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpiperidinium chloride | |
CAS RN |
38646-68-3 | |
| Record name | Piperidine, 4,4-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38646-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















